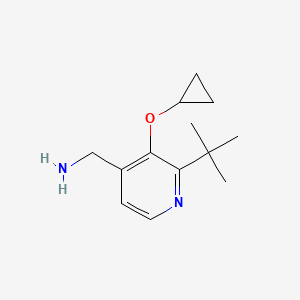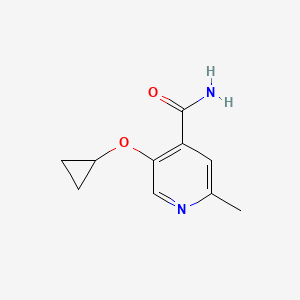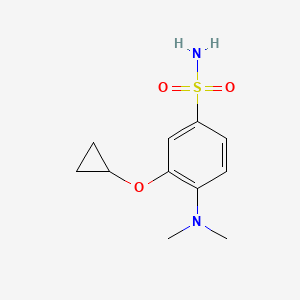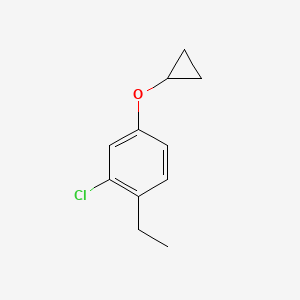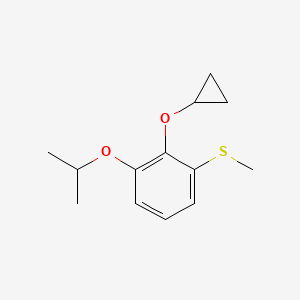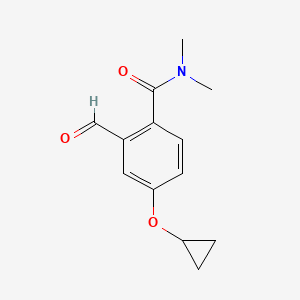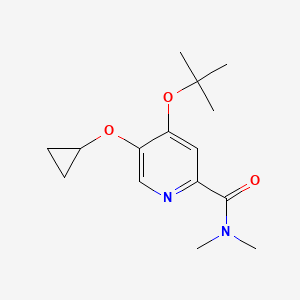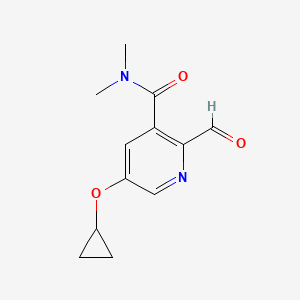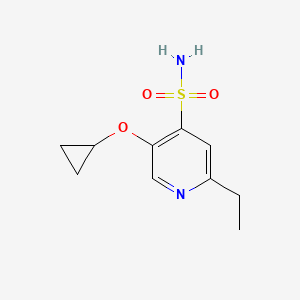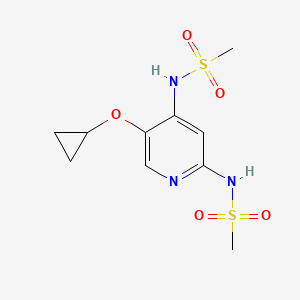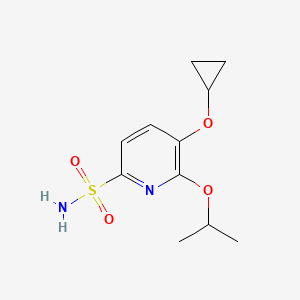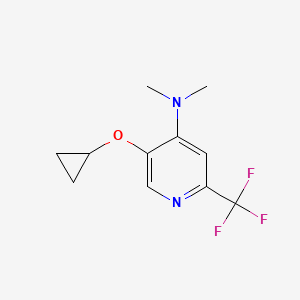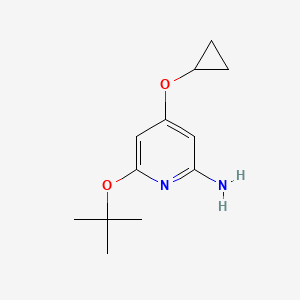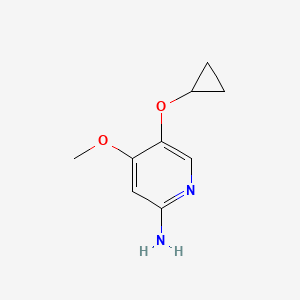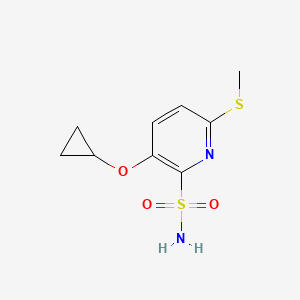
3-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a methylthio group, and a pyridine ring substituted with a sulfonamide group.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy and methylthio groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur efficiently. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclopropoxy and methylthio groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide include other pyridine derivatives with sulfonamide groups. the presence of the cyclopropoxy and methylthio groups makes this compound unique in terms of its chemical reactivity and binding properties. Some similar compounds are:
- 3-Cyclopropoxy-6-(methylthio)pyridine-2-carboxamide
- 3-Cyclopropoxy-6-(methylthio)pyridine-2-thiol
- 3-Cyclopropoxy-6-(methylthio)pyridine-2-amine .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H12N2O3S2 |
|---|---|
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-methylsulfanylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S2/c1-15-8-5-4-7(14-6-2-3-6)9(11-8)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13) |
InChI-Schlüssel |
SNOUKHVCBDSOCX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C=C1)OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


